molecular formula C12H17NO2 B555236 (S)-tert-Butyl 2-amino-2-phenylacetate CAS No. 53934-78-4

(S)-tert-Butyl 2-amino-2-phenylacetate

Cat. No. B555236
CAS RN: 53934-78-4
M. Wt: 207.27 g/mol
InChI Key: HJLYKRGXTOVWFL-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-amino-2-phenylacetate, also known as (S)-tert-butyl 2-amino-2-phenylacetate, is a novel compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to be a useful reagent for the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been extensively studied. This article will provide an overview of (S)-tert-butyl 2-amino-2-phenylacetate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Environmental Occurrence and Toxicity of Phenolic Antioxidants

Synthetic phenolic antioxidants, including compounds related to (S)-tert-Butyl 2-amino-2-phenylacetate, have been studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are used in industrial applications to prevent oxidative reactions. Recent studies suggest some of these antioxidants may cause hepatic toxicity, exhibit endocrine-disrupting effects, or even possess carcinogenic properties. Future research is encouraged to explore novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Sensors and Biosensors for Amino Acids Detection

Research into sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids, including those structurally related to (S)-tert-Butyl 2-amino-2-phenylacetate, has grown. These developments are significant for medicine and pharmacy, offering efficient devices for medicine quality control and disease monitoring (Dinu & Apetrei, 2022).

Neuro-inflammatory Processes in Neurodegenerative Diseases

Studies on alpha-phenyl-tert-butyl-nitrone (PBN) and its neuroprotective actions suggest potential therapeutic applications for neurodegenerative diseases. The research indicates that compounds like PBN may inhibit signal transduction processes involved in neuro-inflammatory responses, which could be beneficial for treating diseases like Alzheimer's (Floyd, Hensley, & Bing, 2000).

Biodegradation of Fuel Additives

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate structurally related to (S)-tert-Butyl 2-amino-2-phenylacetate, have been reviewed. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with implications for environmental remediation strategies (Thornton et al., 2020).

Three-phase Partitioning in Bioseparation

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been highlighted for its efficiency in separating bioactive molecules. This method is applicable in the food, cosmetic, and medical industries, demonstrating the versatile applications of chemical principles related to (S)-tert-Butyl 2-amino-2-phenylacetate (Yan et al., 2018).

properties

IUPAC Name

tert-butyl (2S)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYKRGXTOVWFL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426832
Record name (S)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-amino-2-phenylacetate

CAS RN

53934-78-4
Record name (S)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Phg-OtBu
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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